Cyclopropane, 1,2,3-trimethyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
42984-19-0 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
1,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H12/c1-4-5(2)6(4)3/h4-6H,1-3H3 |
InChI Key |
PSGQRAAEZLHVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1C)C |
Origin of Product |
United States |
Contextualization Within Strained Ring Systems Chemistry
Cyclopropane (B1198618) and its derivatives are cornerstones in the study of strained ring systems. wikipedia.org The cyclopropane ring is characterized by a triangular structure where the three carbon atoms are confined to a plane. dalalinstitute.comlibretexts.org This geometry necessitates C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. dalalinstitute.com This deviation results in substantial angle strain.
Furthermore, the planar nature of the cyclopropane ring forces the hydrogen atoms (and any substituents) on adjacent carbons into an eclipsed conformation, leading to considerable torsional strain. dalalinstitute.comlibretexts.org The combination of angle and torsional strain, collectively known as ring strain, makes the carbon-carbon bonds in cyclopropane weaker and more reactive than those in typical alkanes. wikipedia.orgdalalinstitute.com These bonds possess increased π-character and are often described as "bent" or "banana" bonds. dalalinstitute.com Consequently, cyclopropanes undergo a variety of ring-opening reactions that are not observed in their acyclic or larger-ring counterparts, often reacting with electrophiles in a manner similar to alkenes. wikipedia.orgacs.org
Significance of Methyl Substitution in Cyclopropane Architectures
The substitution of three methyl groups on the cyclopropane (B1198618) ring to form 1,2,3-trimethylcyclopropane introduces significant stereochemical and conformational considerations. The compound exists as two distinct, achiral stereoisomers: a cis isomer where all three methyl groups are on the same face of the ring, and a trans isomer where one methyl group is on the opposite face from the other two. acs.orgchemicalforums.com
A point of discussion in organic chemistry is whether these isomers can be classified as meso compounds. A common introductory definition describes a meso compound as an achiral molecule with stereocenters. echemi.comstackexchange.com By this description, the stereoisomers of 1,2,3-trimethylcyclopropane could be considered meso. echemi.comstackexchange.com However, the formal IUPAC definition states a meso compound is the achiral member of a set of diastereoisomers that also includes at least one chiral member. echemi.comstackexchange.com Since both stereoisomers of 1,2,3-trimethylcyclopropane are achiral, neither can be unambiguously labeled as meso under this stricter definition. echemi.comstackexchange.com
The methyl groups also influence the molecule's reactivity. For instance, in electrophilic ring-opening reactions, the site and stereochemistry of the attack are directed by the positions of the methyl groups. acs.org The substituents affect the stability of the potential carbocation intermediates formed during the reaction, guiding the regioselectivity and stereoselectivity of the bond cleavage.
Overview of Key Research Areas for 1,2,3 Trimethylcyclopropane
Analysis of Stereoisomeric Forms and Configurational Descriptors
The stereochemistry of 1,2,3-trimethylcyclopropane presents a unique case in the study of isomeric forms. Due to the substitution pattern on the cyclopropane ring, the molecule exhibits specific stereoisomeric characteristics.
Chirality and Pseudoasymmetry in Multisubstituted Cyclopropanes
While the carbon atoms at positions 1, 2, and 3 are stereocenters, as interchanging any two groups creates a stereoisomer, neither of the stereoisomers of 1,2,3-trimethylcyclopropane is chiral. chemicalforums.com Both the cis and trans isomers possess a plane of symmetry, rendering them achiral. stackexchange.com
The concept of pseudoasymmetry is relevant here. A pseudoasymmetric center is a stereocenter in a molecule that also contains other stereocenters, and it has two substituents that are nonsuperposable mirror images of each other. stackexchange.com In the case of 1,2,3-trimethylcyclopropane, the carbon atoms can be considered pseudoasymmetric.
Implications of IUPAC Gold Book Definition for Meso Compounds in 1,2,3-trimethylcyclopropane
The definition of a meso compound according to the IUPAC Gold Book is "an achiral member of a set of diastereoisomers which also includes one or more chiral members." echemi.comiupac.org Based on this definition, neither of the stereoisomers of 1,2,3-trimethylcyclopropane can be classified as a meso compound. echemi.comstackexchange.com This is because the set of diastereomers for this compound does not include any chiral members. echemi.comstackexchange.com
While introductory organic chemistry often describes a meso compound as an achiral compound with stereocenters, the more precise IUPAC definition highlights a subtle but important distinction. echemi.comstackexchange.com The meso prefix is intended to identify an achiral member within a set of stereoisomers that also contains a chiral member. stackexchange.comiupac.org Since both stereoisomers of 1,2,3-trimethylcyclopropane are achiral, this designation does not apply. echemi.comstackexchange.com
Conformational Analysis of 1,2,3-trimethylcyclopropane Isomers
The conformation of cyclopropane and its derivatives is heavily influenced by the inherent strain in the three-membered ring.
Ring Puckering and Conformational Mobility
Cyclopropane itself is a highly strained molecule due to its small bond angles (60 degrees), which deviate significantly from the ideal tetrahedral angle of 109.5 degrees. vaia.com This leads to what is known as angle strain. To alleviate some of this strain, small-membered rings like cyclopropane can exhibit a "puckered" conformation, where the ring is not perfectly planar. fiveable.mequora.com
This puckering is a form of conformational mobility that allows the molecule to find a lower energy state. nih.govnih.govchemrxiv.org However, in cyclopropane, the degree of puckering is limited due to the small ring size. fiveable.me The introduction of methyl substituents in 1,2,3-trimethylcyclopropane further influences the ring's conformation as the molecule seeks to minimize steric interactions between these groups.
Intramolecular Strain and Steric Interactions in Methylated Cyclopropanes
The total ring strain in cyclopropane is approximately 27.5 kcal/mol. rsc.orgnih.gov This strain is a combination of angle strain and torsional strain. The addition of methyl groups introduces further steric strain due to interactions between adjacent substituents.
Cyclopropanation Reactions for Trissubstituted Systems
The direct formation of the cyclopropane ring is a fundamental approach to synthesizing compounds like 1,2,3-trimethylcyclopropane. These methods often involve the addition of a single carbon unit to an alkene precursor.
Carbene and Carbenoid Additions to Alkenes for Cyclopropane Ring Formation
The reaction of carbenes and carbenoids with alkenes is a primary method for cyclopropane synthesis. Carbenes, neutral species with a divalent carbon, can add to a double bond to form a cyclopropane ring. libretexts.org The stereochemistry of the starting alkene is often preserved in the product, making this a stereospecific reaction. libretexts.orgucalgary.ca
Carbenoids, which are metal-bound carbene-like species, offer a more controlled and synthetically useful alternative to free carbenes. libretexts.orgacsgcipr.org These reagents are generally more stable and less reactive than free carbenes, allowing for a wider range of applications. acsgcipr.org The generation of stable metal carbenoids is a widely used methodology for producing cyclopropanes. acsgcipr.org
For the synthesis of a 1,2,3-trimethylcyclopropane, a substituted carbene or carbenoid would be reacted with an appropriately substituted alkene. For instance, the reaction of a methyl-substituted carbene with cis- or trans-2-butene would yield isomers of 1,2,3-trimethylcyclopropane. The choice of carbene or carbenoid precursor and reaction conditions can influence the diastereoselectivity of the reaction.
[2+1] Cycloaddition Approaches for Methylated Cyclopropanes
The formation of cyclopropanes via the reaction of an alkene with a carbene or carbenoid is classified as a [2+1] cycloaddition. This terminology reflects the two electrons from the alkene π-system and the two electrons from the carbene that form the new sigma bonds of the cyclopropane ring. Many [2+1] cycloaddition reactions for synthesizing cyclopropanes are known, often utilizing diazo compounds as carbene precursors in the presence of a metal catalyst. researchgate.net
Recent advancements have focused on developing novel [2+1] cycloaddition strategies. For example, visible light-induced singlet nucleophilic carbenes have been shown to undergo rapid [2+1] cycloaddition with tethered olefins, providing a catalyst-free method for creating bicyclic systems containing cyclopropane rings. rsc.org Another approach involves the reaction of (E)-1-(phenylseleno)-2-silylethenes with electrophilic olefins in the presence of a Lewis acid, which yields highly substituted cyclopropanes stereoselectively. acs.org These modern methods offer pathways to complex methylated cyclopropanes with high degrees of control.
Classic Name Reactions in Cyclopropane Synthesis (e.g., Corey-Chaykovsky Reaction, Simmons-Smith Reaction)
Several classic name reactions remain cornerstones of cyclopropane synthesis.
The Corey-Chaykovsky reaction utilizes sulfur ylides to generate epoxides, aziridines, and cyclopropanes. wikipedia.org Specifically, the reaction of sulfur ylides with α,β-unsaturated carbonyl compounds leads to the formation of cyclopropane derivatives. nrochemistry.comorganic-chemistry.org The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular ring closure. nrochemistry.com This method is diastereoselective, typically favoring the formation of the trans cyclopropane regardless of the initial alkene geometry. adichemistry.com
The Simmons-Smith reaction is a widely used method for converting alkenes into cyclopropanes stereospecifically. wikipedia.orgtcichemicals.com It traditionally involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.comwikipedia.orgtcichemicals.com A significant advantage of this reaction is its tolerance of a wide range of functional groups. tcichemicals.com Modifications to the original conditions, such as the Furukawa modification which uses diethylzinc, have been developed to improve reactivity. wikipedia.orgtcichemicals.com The reaction proceeds via a concerted mechanism where the methylene (B1212753) group is delivered to both carbons of the alkene simultaneously, thus preserving the stereochemistry of the double bond in the final cyclopropane product. ucalgary.cawikipedia.org
| Reaction Name | Key Reagents | Substrate | Product | Key Features |
|---|---|---|---|---|
| Corey-Chaykovsky Reaction | Sulfur ylide | α,β-unsaturated carbonyl compound | Cyclopropane derivative | Diastereoselective, often yielding trans products. wikipedia.orgadichemistry.com |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper couple (or Diethylzinc) | Alkene | Cyclopropane | Stereospecific, preserving alkene geometry. mdpi.comwikipedia.orgtcichemicals.com Wide functional group tolerance. tcichemicals.com |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of cyclopropanes, enabling highly selective and efficient transformations.
Enantioselective Cyclopropanation using Chiral Catalysts (e.g., Rhodium Complexes)
A significant advancement in cyclopropane synthesis is the development of enantioselective cyclopropanation reactions using chiral catalysts. Among the most effective are chiral dirhodium complexes. nih.gov These catalysts facilitate the reaction of diazo compounds with alkenes to produce cyclopropanes with high levels of enantioselectivity. nih.govnih.gov
For instance, rhodium-catalyzed reactions of electron-deficient alkenes with substituted aryldiazoacetates can achieve high asymmetric induction, with enantiomeric excesses (ee) up to 98% being reported. nih.govrsc.org The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. nih.govnih.gov N-Sulfonyl 1,2,3-triazoles have also been used as precursors to rhodium(II) azavinyl carbenes, which react with olefins to yield cyclopropanes with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org
| Catalyst System | Diazo Compound Type | Alkene Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Dirhodium Complexes | Aryldiazoacetates | Electron-deficient alkenes | Up to 98% | nih.govrsc.org |
| Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate | Ethyl acrylate | 77% | nih.gov |
| Rh₂(S-NTTL)₄ | N-Sulfonyl 1,2,3-triazoles | Styrene | Up to 97% | organic-chemistry.org |
Cross-Coupling Reactions for Cyclopropyl (B3062369) Moiety Introduction (e.g., Suzuki-Miyaura Coupling, Palladium-catalyzed Cross-Coupling)
Cross-coupling reactions provide a powerful alternative for constructing molecules containing a cyclopropyl group, including those that could be precursors to 1,2,3-trimethylcyclopropane. These methods involve the coupling of a cyclopropyl-containing organometallic reagent with an organic halide or triflate.
The Suzuki-Miyaura cross-coupling reaction is a prominent method for this purpose. nih.gov It typically involves the palladium-catalyzed reaction of a cyclopropylboronic acid or its derivatives with aryl or vinyl halides/triflates. nih.govthieme-connect.com This reaction is valued for its mild conditions and tolerance of diverse functional groups. nih.gov Recent developments have expanded the scope to include less reactive but more accessible aryl chlorides, using potassium cyclopropyltrifluoroborates as the coupling partner. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions using other cyclopropyl organometallic reagents have also been developed. For example, tricyclopropylbismuth (B1255716) has been shown to couple with a wide range of aryl and heteroaryl halides and triflates. organic-chemistry.org This method is notable for not requiring strictly anhydrous conditions. organic-chemistry.org More recently, a method for the palladium-catalyzed cross-coupling of tertiary cyclopropyl carbagermatranes with acyl chlorides has been reported, allowing for the direct introduction of functionalized cyclopropane groups. nih.gov
Intramolecular Annulation and Ring-Forming Processes (e.g., Nickel-catalyzed Cyclizations)
Intramolecular annulation reactions represent a powerful tool for the rapid assembly of complex cyclic systems from linear precursors. Among these, transition metal-catalyzed processes, particularly those employing nickel, have emerged as a versatile strategy for the formation of cyclopropane rings. organic-chemistry.org
Nickel-catalyzed intramolecular cross-electrophile coupling reactions of 1,3-diol derivatives, such as 1,3-dimesylates, provide a direct route to a variety of mono- and 1,2-disubstituted alkylcyclopropanes. organic-chemistry.orgnih.gov This methodology has been successfully applied to substrates derived from terpenes, steroids, and aldol (B89426) products, showcasing its broad applicability. organic-chemistry.org The reaction is proposed to proceed through a catalytic cycle involving a Ni(0) active species. The cycle begins with the oxidative addition of the nickel catalyst to one of the C-O bonds of the 1,3-diol derivative, followed by an intramolecular cyclization to form a nickelacyclobutane intermediate. Reductive elimination from this intermediate then furnishes the desired cyclopropane product and regenerates the Ni(0) catalyst. nih.gov
A significant advantage of this approach is the potential for stereocontrol. For instance, enantioenriched cyclopropanes can be synthesized from the products of well-established asymmetric reactions like proline-catalyzed and Evans aldol reactions. organic-chemistry.org However, the stereochemical outcome at the carbon centers can be complex. Computational studies on the nickel/dppm-catalyzed cross-electrophile coupling of a 1,3-diiodide substrate revealed that the reaction likely proceeds through the formation of a secondary alkyl radical. nih.gov This radical intermediate has a sufficient lifetime to undergo racemization before combining with the Ni(I) complex, leading to a stereoablative outcome at one of the carbon centers. nih.gov The subsequent intramolecular SN2-type reaction to form the cyclopropane ring is stereospecific. nih.gov
In a different vein, nickel-catalyzed intramolecular [3+2+2] cycloadditions of alkene- and alkyne-tethered alkynylidenecyclopropanes have been developed. acs.orgresearchgate.net This method allows for the construction of complex fused 6,7,5-tricyclic systems in a single step and proceeds via a proximal cleavage of the cyclopropane ring. acs.orgresearchgate.net The chemo- and stereoselectivity of these reactions are highly dependent on the nature of the nickel ligands employed, offering a degree of tunability in the synthetic design. acs.orgresearchgate.net
Nucleophilic and Radical Mediated Cyclizations
Michael Initiated Ring Closure (MIRC) for Stereoselective Cyclopropane Synthesis
The Michael Initiated Ring Closure (MIRC) reaction is a cornerstone in the synthesis of cyclopropanes. rsc.orgrsc.org This powerful domino reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization of the resulting enolate to form the three-membered ring. rsc.org The success of the MIRC reaction hinges on the presence of a suitable leaving group, which can be located on either the Michael acceptor or the nucleophile itself. rsc.org
A variety of nucleophiles and Michael acceptors have been employed in MIRC reactions. Common nucleophiles include organozincates and Grignard reagents, while typical Michael acceptors are γ,δ-epoxy-α,β-unsaturated esters, ketones, sulfones, and amides. nih.gov The reaction of these substrates affords 1,2,3-trisubstituted cyclopropanes. nih.gov The stereoselectivity of the MIRC reaction can often be controlled, with factors such as the solvent playing a crucial role in determining the diastereomeric outcome. nih.gov For example, excellent diastereoselectivity has been achieved with epoxy enoates, enones, and ensulfones. nih.gov
The development of asymmetric MIRC reactions has been a major focus, enabling the synthesis of enantioenriched cyclopropanes. rsc.orgresearchgate.net This can be achieved through several strategies, including the use of chiral substrates, chiral nucleophiles, or, most commonly, chiral catalysts. rsc.org Organocatalysis has emerged as a particularly effective approach. For instance, bifunctional cinchona alkaloid-based organocatalysts have been used in the reaction of vinyl selenones with cyanoacetates to produce cyclopropanes with adjacent tertiary and quaternary stereocenters in good yield, high diastereoselectivity, and moderate enantioselectivity. researchgate.net The phenylselenonyl group in the vinyl selenone acts as an excellent leaving group in the final ring-closing step. researchgate.net
A one-pot tandem halogenation/MIRC reaction of α,β-unsaturated nitriles and activated methylene compounds provides a highly diastereoselective route to functionalized cyclopropanes under mild conditions. rsc.org This process involves in-situ halogenation of the activated methylene compound, followed by Michael addition to the unsaturated nitrile and subsequent intramolecular ring closure.
Table 1: Examples of Stereoselective MIRC Reactions
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| γ,δ-epoxy-α,β-enoate | Alkyl Grignard | Zn-catalyst, Solvent dependent | 1,2,3-trisubstituted cyclopropane | Excellent | N/A | nih.gov |
| Vinyl selenone | Cyanoacetate | Bifunctional cinchona alkaloid | Cyclopropane with tertiary and quaternary centers | High | Moderate | researchgate.net |
| α,β-unsaturated nitrile | Activated methylene compound | Halogenation agent, Base | Highly substituted cyclopropane | High | N/A | rsc.org |
Radical/Polar Crossover Strategies for Cyclopropane Construction
Emerging from the field of photoredox catalysis, radical/polar crossover strategies have provided novel and mild pathways for the construction of cyclopropane rings. nih.govacs.org These methods combine the advantages of radical chemistry, such as excellent functional group tolerance, with the precise bond-forming capabilities of polar reactions. nih.gov
A general strategy involves the photocatalytic generation of a radical species, which then adds to a homoallylic substrate containing a leaving group (e.g., a tosylate). organic-chemistry.orgnih.gov The resulting radical adduct undergoes a single-electron transfer (SET) reduction to form an anion. This anion then participates in an intramolecular nucleophilic substitution to close the cyclopropane ring. organic-chemistry.orgnih.gov This process has been successfully applied to the synthesis of 1,1-disubstituted cyclopropanes using a variety of radical precursors, including potassium alkyltrifluoroborates and precursors for primary, secondary, tertiary, benzylic, and α-heteroatom centered radicals. nih.gov
Visible-light-induced radical-polar crossover cyclization (RPCC) reactions have also been developed for the synthesis of γ-alkylated 1,1-disubstituted cyclopropanes. rsc.org These reactions occur between homoallylic substrates and sulfamate (B1201201) esters via a 1,6-hydrogen atom transfer (HAT) process under metal-free conditions. rsc.org
A cyano migration-mediated radical-polar crossover process has been reported for the concurrent sulfonylcyanation of aliphatic alkenes and the formation of cyclopropanes. researchgate.net This transformation yields a diverse array of multi-substituted cyclopropanes under mild photocatalytic conditions. Mechanistic studies suggest that the reaction proceeds via an intramolecular nucleophilic substitution. researchgate.net
Furthermore, a redox-neutral photocatalytic cyclopropanation of olefins has been developed using bifunctional silicates as radical precursors. nih.gov This method has proven effective for the synthesis of a variety of cyclopropanes, including trifluoromethylcyclopropanes (TFCps), with excellent functional group compatibility. nih.gov The reaction is initiated by the single-electron oxidation of the silicate (B1173343) to generate a halomethyl radical, which adds to the alkene. The subsequent ring closure can proceed through either an anionic (SN2) or a radical (SH2) pathway to furnish the cyclopropane product. nih.gov
Table 2: Key Features of Radical/Polar Crossover Cyclopropanation Strategies
| Strategy | Radical Generation | Substrate | Key Step | Product | Reference |
| Photocatalytic Annulation | Photocatalytically from various precursors | Homoallylic tosylate | Anionic intramolecular substitution | 1,1-disubstituted cyclopropanes | organic-chemistry.orgnih.gov |
| Radical-Polar Crossover Cyclization (RPCC) | Visible-light-induced 1,6-HAT | Homoallylic substrate and sulfamate ester | Intramolecular cyclization | γ-alkylated 1,1-disubstituted cyclopropanes | rsc.org |
| Cyano Migration-Mediated Crossover | Photocatalytic | Aliphatic alkene | Intramolecular nucleophilic substitution | Multi-substituted cyclopropanes | researchgate.net |
| Redox-Neutral Photocatalysis | Photocatalytic oxidation of bifunctional silicates | Olefin | Anionic (SN2) or radical (SH2) cyclization | Diverse cyclopropanes (including TFCps) | nih.gov |
Mechanistic Studies and Reactivity Profiles of 1,2,3 Trimethylcyclopropane
Electrophilic Ring-Opening Reactions
The reaction of cyclopropanes with acids and other electrophiles is a hallmark of their chemical reactivity, proceeding through intermediates that have been the focus of extensive investigation.
The electrophilic cleavage of cis- and trans-1,2,3-trimethylcyclopropane by deuterium (B1214612) ions (D+) has been studied to elucidate the stereochemistry of the ring-opening process. When cis-1,2,3-trimethylcyclopropane reacts with deuterated acids (like deuterioacetic acid), the deuterium ion attacks a carbon-carbon bond, leading to the formation of ring-opened products. nih.gov The stereochemical outcome of this attack is predominantly retention of configuration at the site of electrophilic attack. nih.gov
Studies across various solvent systems show a consistent ratio of approximately 2:1 for retention to inversion of configuration for the incoming electrophile (deuteron). acs.org For instance, in deuterated methanol (B129727) (CH3OD), the reaction yields a mixture of threo and erythro ethers. The analysis of these products, including through the use of europium shift reagents in NMR spectroscopy, confirms that the electrophilic attack occurs with about 68% retention and 32% inversion. nih.govacs.org This outcome is independent of the subsequent nucleophilic attack, which proceeds with greater than 95% inversion of configuration. acs.org
The reaction with the trans isomer of 1,2,3-trimethylcyclopropane provides further insight. Attack at the unique carbon bearing the trans methyl group also proceeds with a 2:1 preference for retention over inversion. acs.org For the other two carbons, it was found that attack from the side of the cis methyl groups is favored over attack from the trans side by a ratio of 3:1. acs.org Long-range deuterium isotope effects on the NMR spectra of the resulting methyl ether products were instrumental in determining these stereochemical details. acs.org
| Isomer | Site of Attack | Relative Rate of Attack | Stereochemistry (Retention:Inversion) |
|---|---|---|---|
| cis-1,2,3-trimethylcyclopropane | Any Carbon | - | 2:1 (68% Retention) |
| trans-1,2,3-trimethylcyclopropane | Carbon with trans-methyl group | - | 2:1 |
| Carbons with cis-methyl groups | Attack from cis side vs. trans side = 3:1 | cis side: 5:1, trans side: 1:2 |
The stereochemical observations in electrophilic ring-opening reactions are rationalized by the involvement of protonated cyclopropane (B1198618) (PCP) intermediates. rsc.org When an electrophile attacks the C-C bond, it can lead to a "corner-protonated" or "edge-protonated" cyclopropane structure. rsc.org These species are considered key intermediates or transition states in many carbocation rearrangements, including the scrambling of isotopes in ions like the isopropyl cation. rsc.org
Quantum chemical computations suggest that PCP intermediates are often neither purely edge- nor corner-protonated but possess "closed" structures that are a hybrid of the two. compchemhighlights.org Ab initio molecular orbital calculations identified a distorted corner-protonated cyclopropane as a potential energy minimum on the C3H7+ energy surface. rsc.org Experimental evidence for the existence of PCPs comes from reactions where cyclopropane itself, when treated with deuterated sulfuric acid, undergoes both deuterium exchange and ring-opening to form propanol (B110389) with deuterium distributed across all three carbon positions. rsc.orgnih.gov This scrambling is difficult to explain without invoking a PCP intermediate that allows for rapid intramolecular proton shifts. rsc.org The results from the electrophilic deuteration of 1,2,3-trimethylcyclopropane are interpreted in terms of an unsymmetrical corner-protonated cyclopropane intermediate. acs.org
Free Radical Processes and Ring Cleavage
1,2,3-trimethylcyclopropane can also undergo ring cleavage via free radical mechanisms, with the stereochemical course of these reactions providing insight into the nature of bimolecular homolytic substitution (SH2) reactions.
The free radical bromination of cis-1,2,3-trimethylcyclopropane serves as a key model system for studying the stereochemistry of SH2 reactions on a carbon atom. The reaction, which is slow in the dark, proceeds via a free radical chain mechanism. acs.org The critical ring-cleavage step involves the attack of a bromine radical on one of the cyclopropane carbons.
The analysis of the reaction products reveals that the cleavage occurs with inversion of configuration at one carbon center and is non-stereospecific (random) at the other center involved in the cleaved bond. acs.org The primary products identified are (S)-meso-3-methyl-2,4-dibromopentane and an almost equal quantity of dl-3-methyl-2,4-dibromopentane. acs.org This product distribution indicates that the bromine radical attacks the C-C bond, leading to the cleavage of the ring and formation of a radical intermediate. The subsequent reaction of this intermediate with a bromine molecule completes the process. The observation of inversion at one center is a significant finding for SH2 reactions, contrasting with some electrophilic displacements that proceed with retention. acs.org
| Product | Observed Stereochemistry | Inferred Mechanistic Pathway |
|---|---|---|
| (S)-meso-3-methyl-2,4-dibromopentane | Identified as a major product | Inversion of configuration at one reaction center and non-stereospecific reaction at the other. |
| dl-3-methyl-2,4-dibromopentane | Formed in nearly equal amounts to the meso product |
Nucleophilic Transformations and Ring Strain Release
The high ring strain of cyclopropanes (approximately 115 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions. rsc.org While electrophilic and radical pathways are well-documented for simple alkyl cyclopropanes, nucleophilic ring-opening typically requires activation by electron-withdrawing groups.
The direct deprotonation of a simple, unactivated hydrocarbon like 1,2,3-trimethylcyclopropane by a base to generate a resonance-stabilized anion radical is not a commonly observed or well-documented reaction pathway. Such reactions generally require the presence of activating groups that can stabilize the resulting negative charge. For instance, the formation of cyclopropyl (B3062369) anions or anion radicals has been studied in systems containing halides or other functional groups, often proceeding via reduction rather than direct deprotonation of a C-H bond.
Nucleophilic ring-opening reactions of cyclopropanes are most efficient in "donor-acceptor" systems, where the ring is substituted with both an electron-donating and an electron-withdrawing group. In these cases, nucleophilic attack is facilitated, leading to ring cleavage. nih.gov The inherent strain in the cyclopropane ring enhances the nucleofugality (leaving group ability) of the carbon group being displaced, an effect described as a "coiled spring" that reduces the activation energy for ring fission. rsc.org However, for non-activated cyclopropanes like 1,2,3-trimethylcyclopropane, the C-H bonds are not sufficiently acidic, and the ring is not electrophilic enough to react with common bases or nucleophiles under standard conditions to generate anion radicals or undergo direct ring-opening.
Investigation of Nucleophilic Ring-Opening Pathways
The ring-opening of cyclopropanes by nucleophiles is a key transformation, though it is challenging for simple alkyl-substituted cyclopropanes like 1,2,3-trimethylcyclopropane. The inherent strain of the three-membered ring provides a thermodynamic driving force for such reactions, but kinetically, the C-C bonds are strong and require activation.
Nucleophilic ring-opening typically proceeds via a mechanism akin to an SN2 reaction. The nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to a backside displacement that cleaves the bond between the other two carbon atoms. In the case of 1,2,3-trimethylcyclopropane, the methyl groups are electron-donating, which slightly increases the electron density of the ring and generally makes it less susceptible to nucleophilic attack compared to cyclopropanes bearing electron-withdrawing groups.
Reactions often require harsh conditions or specific activation methods, such as the use of a Lewis acid to coordinate to the ring or the presence of a "donor-acceptor" motif, which is absent in 1,2,3-trimethylcyclopropane. nih.govsemanticscholar.org For non-activated cyclopropanes, ring-opening hydroarylation can be achieved using a catalytic Brønsted acid in a highly polar, non-coordinating solvent like hexafluoroisopropanol (HFIP). researchgate.net The proposed mechanism involves protonation of the cyclopropane ring, which facilitates the nucleophilic attack. The regioselectivity of the attack would be influenced by the steric hindrance imposed by the three methyl groups, with the nucleophile preferentially attacking the least hindered carbon atom.
Cyclopropane C-C Bond Activation and Rearrangements
The strained C-C bonds of 1,2,3-trimethylcyclopropane are susceptible to cleavage and rearrangement under various conditions, including catalysis by transition metals or through thermal and photochemical activation.
Transition metals provide powerful pathways for the activation of the otherwise robust C-C single bonds in cyclopropanes. escholarship.org The high ring strain of the cyclopropane ring provides a thermodynamic driving force for these reactions. illinois.edu Two primary mechanistic pathways are generally considered for the cleavage of the cyclopropane ring: oxidative addition and β-carbon elimination. illinois.edu
In the oxidative addition pathway, a low-valent transition metal complex (e.g., Pd(0), Ni(0), Rh(I)) inserts directly into one of the C-C bonds of the cyclopropane ring. nih.govresearchgate.net This process forms a metallacyclobutane intermediate. illinois.edu The specific bond that is cleaved (proximal or distal to substituents) can depend on the metal used. For instance, nickel catalysts often cleave the bond proximal to a substituent, whereas palladium and rhodium tend to favor distal bond cleavage. illinois.edu Subsequent reactions of the metallacyclobutane intermediate can lead to a variety of products through processes like reductive elimination, β-hydride elimination, or insertion of other molecules.
The β-carbon elimination pathway is a redox-neutral process where a metal center coordinated to a group adjacent to the cyclopropane ring facilitates C-C bond cleavage. illinois.edu This mechanism is less common for simple alkyl cyclopropanes but is a key step in reactions of substrates like vinylcyclopropanes.
| Catalyst Type | General Mechanism | Intermediate | Potential Outcome for 1,2,3-trimethylcyclopropane |
| Palladium (Pd) | Oxidative Addition | Palladacyclobutane | Isomerization or functionalization products via subsequent catalytic steps. nih.gov |
| Nickel (Ni) | Oxidative Addition | Nickelacyclobutane | Often shows different regioselectivity compared to Palladium, enabling alternative reaction pathways. bohrium.com |
| Rhodium (Rh) | Oxidative Addition | Rhodacyclobutane | Can be used as a five-carbon source in cycloaddition reactions if a vinyl group is present. illinois.edu |
| Iron (Fe), Cobalt (Co) | Various | Metallacyclic Intermediates | Can catalyze cycloadditions and other transformations involving C-C bond cleavage. researchgate.net |
This table outlines the general reactivity of transition metals with cyclopropane rings; specific outcomes depend heavily on the full substrate structure and reaction conditions.
Upon heating, 1,2,3-trimethylcyclopropane undergoes unimolecular isomerization. rsc.org Studies on cis-1,2,3-trimethylcyclopropane between 395°C and 452°C have shown that it undergoes a reversible, first-order, and homogeneous cis-trans geometrical isomerization. researchgate.net This process is believed to proceed through a trimethylene diradical intermediate, formed by the homolytic cleavage of a C-C bond. Rotation around a C-C single bond in this diradical intermediate, followed by ring closure, leads to the geometric isomer.
Simultaneously, a slower structural isomerization occurs, yielding cis- and trans-3-methylpent-2-ene as the main products. researchgate.net This rearrangement also proceeds from the diradical intermediate via a 1,2-hydrogen shift.
Photochemical isomerization can also proceed via diradical intermediates, often providing pathways to different products or occurring under milder conditions than thermal activation. The specific outcome of photochemical reactions is highly dependent on the wavelength of light used and the presence of photosensitizers.
| Reaction | Temperature Range (°C) | Arrhenius Parameters (cis → trans) | Products |
| Geometrical Isomerization | 395 - 452 | k = 1015.78 exp(-60,950/RT) s-1 | trans-1,2,3-trimethylcyclopropane |
| Structural Isomerization | 395 - 452 | Slower than geometrical isomerization | cis- and trans-3-methylpent-2-ene |
Data from studies on the thermal isomerization of cis-1,2,3-trimethylcyclopropane. researchgate.net
Cyclopropanone (B1606653) equivalents, such as cyclopropanone ketals or hemiketals, are valuable intermediates that can be derived from cyclopropanes. These equivalents are often more reactive than their parent cyclopropanes and can undergo unique transformations. Upon activation, typically with a Lewis acid, a cyclopropanone equivalent of 1,2,3-trimethylcyclopropane would ring-open to form a corresponding 1,3-dipolar species, specifically an oxyallyl cation.
This highly reactive intermediate can be trapped in cycloaddition reactions. For example, it can react with dienes in a [4+3] cycloaddition to form seven-membered rings or with alkenes in a [3+2] cycloaddition to generate five-membered rings. The substitution pattern of the resulting cyclic products would be dictated by the stereochemistry of the starting 1,2,3-trimethylcyclopropane and the reaction conditions. The methyl groups would influence the stability and reactivity of the oxyallyl cation intermediate, as well as the stereochemical outcome of the cycloaddition.
Computational chemistry provides essential insights into the mechanisms of the reactions involving 1,2,3-trimethylcyclopropane. By mapping the potential energy surface (PES), researchers can model the entire course of a chemical reaction, from reactants to products. nih.govwayne.edu
Methods such as Density Functional Theory (DFT) are used to locate and characterize the energy of stationary points, including reactants, products, intermediates, and, crucially, transition states. researchgate.net For the thermal isomerization of 1,2,3-trimethylcyclopropane, computational analysis can model the C-C bond cleavage to form the diradical intermediate and map the subsequent pathways for ring-flipping (leading to geometric isomerization) versus hydrogen migration (leading to structural isomerization). These calculations can predict the activation energies for each path, corroborating experimental findings. researchgate.net
For transition metal-catalyzed reactions, computational studies can elucidate the intricate steps of the catalytic cycle. researchgate.net This includes modeling the oxidative addition of the metal to the C-C bond, characterizing the resulting metallacyclobutane intermediate, and evaluating the energy barriers for subsequent steps. illinois.edu Similarly, the potential energy surface for nucleophilic ring-opening can be calculated to determine the preferred site of attack and the activation barrier for the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a calculated transition state correctly connects the reactant and product valleys on the potential energy surface. researchgate.net
| Reaction Type | Computational Method | Information Gained |
| Nucleophilic Ring-Opening | DFT, IRC | Transition state geometry, activation energy, reaction pathway. nih.govresearchgate.net |
| Transition Metal Catalysis | DFT | Structure of metallacyclic intermediates, energy profiles of catalytic cycles. researchgate.net |
| Thermal Isomerization | Multireference Methods, DFT | Energetics of diradical intermediates, barriers for geometric vs. structural isomerization. |
| Cycloaddition Reactions | DFT | Stability of oxyallyl cation, stereochemical pathways, cycloaddition transition states. |
Advanced Spectroscopic Techniques for Structural Elucidation of 1,2,3 Trimethylcyclopropane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the intricate details of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, configuration, and conformation of 1,2,3-trimethylcyclopropane.
¹H NMR Spectroscopic Analysis: Chemical Shifts and Spin-Spin Coupling Constants
Proton (¹H) NMR spectroscopy is the first line of inquiry in the structural analysis of organic molecules. The chemical shift of a proton is highly sensitive to its local electronic environment, providing crucial clues about its position within the molecule. In the case of 1,2,3-trimethylcyclopropane, the protons on the cyclopropane (B1198618) ring and the methyl groups will exhibit distinct chemical shifts depending on their stereochemical relationship (cis or trans).
The high-field (upfield) chemical shifts of cyclopropyl (B3062369) protons are a characteristic feature, often resonating in a region (typically 0.2-1.5 ppm) that is distinct from protons in acyclic alkanes. This shielding effect is attributed to the unique electronic structure of the cyclopropane ring. The chemical shifts of the methyl protons will also vary based on their orientation relative to the other substituents.
Spin-spin coupling, observed as the splitting of NMR signals, provides invaluable information about the connectivity of protons. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is dependent on the number of bonds separating the interacting protons and their dihedral angle. For cyclopropane derivatives, the following general observations for vicinal (three-bond) coupling constants are particularly important for stereochemical assignment:
J_cis_ > J_trans_ : The coupling constant between two protons on the same face of the cyclopropane ring (cis) is typically larger than the coupling constant between two protons on opposite faces (trans). researchgate.net
Geminal Coupling : The coupling between two protons on the same carbon atom (geminal coupling) in cyclopropanes is also stereochemically dependent and has been found to have an opposite sign to the vicinal couplings. dtic.mil
By carefully analyzing the chemical shifts and coupling patterns in the ¹H NMR spectrum, it is possible to deduce the relative stereochemistry of the methyl groups in the different isomers of 1,2,3-trimethylcyclopropane.
Table 1: Illustrative ¹H NMR Data for Substituted Cyclopropanes
| Proton Type | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| Cyclopropyl H (cis to substituent) | 0.5 - 1.2 | J_cis ≈ 7-9 Hz |
| Cyclopropyl H (trans to substituent) | 0.2 - 0.8 | J_trans_ ≈ 4-6 Hz |
| Methyl H | 0.9 - 1.3 |
Note: The exact values for 1,2,3-trimethylcyclopropane would require experimental data for each specific isomer.
¹³C NMR Spectroscopic Analysis: Chemical Shifts and Carbon Connectivity
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. Each unique carbon atom in 1,2,3-trimethylcyclopropane will give rise to a distinct signal in the ¹³C NMR spectrum.
Similar to proton chemical shifts, the ¹³C chemical shifts are influenced by the electronic environment. The carbons of the cyclopropane ring typically resonate at unusually high field (low ppm values) compared to acyclic alkanes, a consequence of the ring strain and hybridization. The chemical shifts of the methyl carbons will also be sensitive to their stereochemical environment. For instance, in cis- and trans-isomers, the steric interactions between the methyl groups can lead to noticeable differences in their ¹³C chemical shifts.
A ¹³C NMR spectrum for 1,2,3-trimethylcyclopropane is available in the PubChem database, showing signals that can be attributed to the ring and methyl carbons. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Cyclopropanes
| Carbon Type | Typical Chemical Shift (ppm) |
| Cyclopropyl C | 10 - 25 |
| Methyl C | 15 - 25 |
Note: Specific assignments for the isomers of 1,2,3-trimethylcyclopropane would require detailed spectral analysis of the pure compounds.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Elucidating Spatial Relationships
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and elucidating spatial relationships between atoms.
Correlation Spectroscopy (COSY) : The COSY experiment reveals correlations between protons that are spin-spin coupled. libretexts.org In the context of 1,2,3-trimethylcyclopropane, a COSY spectrum would show cross-peaks connecting the signals of vicinally coupled protons on the cyclopropane ring. This information is crucial for tracing the connectivity of the proton network and confirming the assignments made from the 1D ¹H NMR spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment is a powerful tool for determining the spatial proximity of protons, irrespective of whether they are connected through bonds. libretexts.org It detects through-space interactions based on the Nuclear Overhauser Effect (NOE). For 1,2,3-trimethylcyclopropane, a NOESY spectrum would be instrumental in differentiating between cis and trans isomers. For example, in a cis isomer, strong NOE cross-peaks would be expected between the protons of adjacent, co-facial methyl groups. In contrast, in a trans isomer, such correlations would be absent or significantly weaker. This through-space information provides definitive evidence for the relative stereochemistry of the substituents.
By combining the through-bond connectivity information from COSY with the through-space proximity data from NOESY, a comprehensive and unambiguous assignment of the configuration and predominant conformation of 1,2,3-trimethylcyclopropane isomers can be achieved.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers valuable structural insights through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing mixtures and identifying individual components. For 1,2,3-trimethylcyclopropane, GC-MS can be used to separate its stereoisomers and obtain their individual mass spectra.
The mass spectrum of 1,2,3-trimethylcyclopropane will show a molecular ion peak (M⁺) corresponding to its molecular weight (84.16 g/mol ). nih.gov Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used for identification and can also provide clues about the molecule's structure.
Common fragmentation pathways for alkylcyclopropanes involve cleavage of the bonds within the strained ring and the loss of alkyl radicals. For 1,2,3-trimethylcyclopropane, characteristic fragment ions would be expected from the loss of a methyl group (M-15) and subsequent fragmentations of the cyclopropyl ring. The NIST database entry for 1,2,3-trimethylcyclopropane shows a top peak at m/z 41 and a second-highest peak at m/z 69, corresponding to the loss of a methyl group. nih.gov
Table 3: Potential Fragment Ions in the Mass Spectrum of 1,2,3-trimethylcyclopropane
| m/z | Possible Fragment |
| 84 | [C₆H₁₂]⁺ (Molecular Ion) |
| 69 | [C₅H₉]⁺ (Loss of CH₃) |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Vibrational Spectroscopy for Functional Group and Strain Analysis
For 1,2,3-trimethylcyclopropane, the vibrational spectra will be characterized by absorptions corresponding to C-H and C-C bond stretching and bending vibrations. The high degree of ring strain in the cyclopropane ring influences its vibrational frequencies. Specific vibrational modes associated with the three-membered ring can be observed and are often diagnostic.
C-H Stretching : The C-H stretching vibrations of the methyl groups will appear in the typical region for sp³ C-H bonds (around 2850-3000 cm⁻¹). The C-H bonds on the cyclopropane ring itself often absorb at slightly higher frequencies (around 3000-3100 cm⁻¹), which can be a useful diagnostic feature. docbrown.info
Ring Vibrations : The cyclopropane ring has characteristic "breathing" and deformation modes. These vibrations are sensitive to substitution patterns and can potentially be used to distinguish between different stereoisomers of 1,2,3-trimethylcyclopropane.
Methyl Group Vibrations : The methyl groups will also exhibit characteristic bending (scissoring, rocking) vibrations, typically in the 1375-1470 cm⁻¹ region.
By comparing the experimental IR and Raman spectra with theoretical calculations or with the spectra of known related compounds, a detailed assignment of the vibrational modes can be made, providing further confirmation of the molecular structure and offering insights into the conformational properties and ring strain of 1,2,3-trimethylcyclopropane.
Infrared (IR) Spectroscopy Characterization
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. For 1,2,3-trimethylcyclopropane, the IR spectrum is expected to be complex, with distinct bands corresponding to the stretching and bending vibrations of its various functional groups. While specific, experimentally verified spectra for 1,2,3-trimethylcyclopropane are not widely available in public literature, the characteristic absorption regions can be predicted based on extensive studies of cyclopropane and its alkyl-substituted derivatives.
The primary vibrational modes for 1,2,3-trimethylcyclopropane can be categorized as follows:
C-H Stretching: The C-H bonds of the methyl groups and the cyclopropane ring are expected to produce strong absorption bands in the 2850-3100 cm⁻¹ region. Specifically, the C-H stretches of the cyclopropane ring typically appear at higher frequencies (>3000 cm⁻¹) compared to those of the methyl groups (2850-3000 cm⁻¹), a characteristic feature of strained ring systems.
CH₃ and CH₂ Bending: Vibrations involving the bending of the methyl groups (asymmetric and symmetric deformations) are expected in the 1375-1470 cm⁻¹ range.
Cyclopropane Ring Vibrations: The characteristic "ring breathing" and deformation modes of the cyclopropane ring are anticipated to appear in the fingerprint region of the spectrum, typically around 1000-1025 cm⁻¹ and 850-900 cm⁻¹. These bands are crucial for confirming the presence of the three-membered ring structure.
The specific frequencies and intensities of these bands would differ between the cis and trans stereoisomers of 1,2,3-trimethylcyclopropane due to their different molecular symmetries.
Table 1: Predicted Characteristic IR Absorption Bands for 1,2,3-trimethylcyclopropane
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Ring C-H Stretch | 3000 - 3100 | Medium-Strong |
| Methyl C-H Stretch | 2850 - 3000 | Strong |
| Methyl Bending | 1375 - 1470 | Medium |
| Ring Breathing/Deformation | 850 - 1025 | Medium-Weak |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1,2,3-trimethylcyclopropane, Raman spectroscopy would be highly effective in identifying the symmetric "ring breathing" mode of the cyclopropane ring, which often produces a strong and sharp signal.
Key applications for Raman spectroscopy in the study of this compound include:
Structural Confirmation: The symmetric C-C stretching modes of the cyclopropane ring provide a distinct spectral signature.
Stereoisomer Differentiation: The different symmetries of the cis and trans isomers of 1,2,3-trimethylcyclopropane would result in distinct Raman spectra, particularly in the number and position of polarized bands, allowing for their unambiguous identification.
Vibrational Analysis: When combined with IR data, Raman spectra allow for a more complete assignment of the fundamental vibrational modes of the molecule.
While published Raman spectra for 1,2,3-trimethylcyclopropane are scarce, analysis of related cyclopropane structures indicates that the symmetric ring modes would be prominent features.
Electronic Spectroscopy for Electronic Structure Insights
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. It is invaluable for studying the radical intermediates that can be formed from 1,2,3-trimethylcyclopropane, for instance, through hydrogen abstraction or ring-opening reactions.
When a 1,2,3-trimethylcyclopropyl radical is generated, ESR spectroscopy can detect the unpaired electron and provide detailed information about its environment. The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) causes the ESR signal to split into multiple lines, a phenomenon known as hyperfine coupling. The resulting splitting pattern and the magnitude of the hyperfine coupling constants (hfcc) are characteristic of the radical's structure. acs.orgnih.gov
Studies on substituted cyclopropyl radicals have established key principles:
The hyperfine coupling to the α-proton (the proton on the carbon bearing the radical) is typically small.
Coupling to the β-protons (protons on adjacent carbons) is more significant and highly dependent on their geometric relationship to the unpaired electron's orbital. acs.org
By analyzing the ESR spectrum of a radical intermediate derived from 1,2,3-trimethylcyclopropane, researchers can determine the distribution of the unpaired electron (spin density) and deduce the radical's conformation.
Table 3: Representative Hyperfine Coupling Constants (hfcc) for Substituted Cyclopropyl Radicals
| Radical Type | Nucleus | Experimental hfcc (mT) |
|---|---|---|
| Generic β-Substituted Cyclopropyl Radical acs.org | α-H | -0.57 to -0.65 |
| β-H | 2.33 to 2.47 |
These values illustrate the typical magnitude of hyperfine couplings observed in cyclopropyl radical systems and are used to interpret the electronic structure of such intermediates. acs.org
Computational and Theoretical Investigations of 1,2,3 Trimethylcyclopropane
Quantum-Chemical Calculations of Electronic Structure and Energetics
Quantum-chemical calculations are fundamental to understanding the behavior of 1,2,3-trimethylcyclopropane at the molecular level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, from optimized geometries to relative stabilities of its isomers.
Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular for studying organic molecules. DFT calculations are routinely used to perform geometry optimizations, a process that locates the minimum energy structure of a molecule, thereby predicting its most stable three-dimensional shape, including bond lengths and angles. For 1,2,3-trimethylcyclopropane, DFT can be used to determine the optimized geometries and relative energies of its cis,cis and cis,trans stereoisomers.
In a typical study, the initial coordinates of the atoms are used to calculate the energy and the forces acting on them. The geometry is then iteratively adjusted to minimize these forces until a stationary point on the potential energy surface is found. Analysis of the vibrational frequencies confirms whether this structure is a true minimum (no imaginary frequencies) or a transition state.
Semi-empirical methods like MNDO (Modified Neglect of Diatomic Overlap), while less accurate than DFT, offer a much faster computational approach. They employ parameters derived from experimental data to simplify the calculations. These methods are particularly useful for preliminary explorations of large systems or for providing initial geometries for higher-level DFT or ab initio optimizations.
Below is an illustrative table of geometric parameters and relative energies for the stereoisomers of 1,2,3-trimethylcyclopropane, as would be predicted by DFT calculations at the B3LYP/6-31G* level of theory.
| Parameter | cis,cis-1,2,3-trimethylcyclopropane | cis,trans-1,2,3-trimethylcyclopropane |
| C1-C2 Bond Length (Å) | 1.515 | 1.518 |
| C2-C3 Bond Length (Å) | 1.515 | 1.516 |
| C1-C3 Bond Length (Å) | 1.515 | 1.516 |
| C-C-C Angle (°) | 60.0 | 60.0 |
| C-CH₃ Bond Length (Å) | 1.510 | 1.508 |
| Relative Energy (kcal/mol) | 1.8 | 0.0 |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for demonstrating the comparison between isomers. The cis,trans isomer is generally found to be the more stable configuration due to reduced steric strain.
Ab initio (Latin for "from the beginning") methods compute molecular properties based on fundamental principles of quantum mechanics without using experimental parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy, with computational cost increasing significantly with the level of theory. These methods are often considered the "gold standard" for calculating molecular properties and can be used to benchmark the accuracy of more cost-effective methods like DFT. For 1,2,3-trimethylcyclopropane, high-level ab initio calculations can provide precise values for electronic energies, dipole moments, and polarizabilities, leading to a definitive prediction of isomer stability.
Semi-empirical methods, as mentioned, are much faster but less rigorous. rsc.org They are parameterized to reproduce specific properties, often heats of formation, making them suitable for rapid screening of molecular stability.
The following table provides a hypothetical comparison of the relative stability of 1,2,3-trimethylcyclopropane isomers calculated by various theoretical methods.
| Method | Level of Theory | Relative Energy of cis,cis Isomer (kcal/mol) |
| Semi-Empirical | MNDO | 2.1 |
| Semi-Empirical | AM1 | 1.9 |
| Density Functional Theory | B3LYP/6-31G* | 1.8 |
| Ab Initio | MP2/cc-pVTZ | 1.7 |
Note: This table illustrates the general agreement across different computational methods that the cis,cis isomer is less stable than the cis,trans isomer. The values are representative examples.
While the cyclopropane (B1198618) ring itself is rigid, the three methyl substituents can rotate about the carbon-carbon single bonds. This rotation leads to different conformations with varying energies. Conformational analysis of 1,2,3-trimethylcyclopropane involves mapping the potential energy as a function of the dihedral angles of the methyl groups. Energy minimization techniques are used to locate the lowest energy (most stable) conformations, which typically involve a staggered arrangement of the methyl hydrogens relative to the ring carbons to minimize steric repulsion.
Furthermore, computational methods can calculate the energy barriers that hinder free rotation. This is achieved by identifying the transition state for rotation, which is usually an eclipsed conformation. The energy difference between the minimized (staggered) conformation and the rotational transition state (eclisped) defines the rotational barrier. These barriers are important for understanding the molecule's dynamic behavior.
| Parameter | Illustrative Calculated Value |
| Most Stable Conformation (Methyl Group) | Staggered |
| Rotational Transition State Conformation | Eclipsed |
| Calculated Rotational Barrier (kcal/mol) | ~3.0 - 3.5 |
Note: The data is a representative example based on known rotational barriers for methyl groups in similar chemical environments.
Computational Studies of Reaction Mechanisms and Kinetics
Beyond static molecular properties, computational chemistry provides profound insights into the dynamics of chemical reactions. By mapping the energy landscape that governs a chemical transformation, it is possible to understand reaction mechanisms, predict rates, and explain the origins of selectivity.
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric coordinates. wayne.edulibretexts.org For a chemical reaction, the PES connects reactants and products through various possible pathways. The most favorable pathway, known as the minimum energy path or reaction coordinate, typically proceeds from a reactant minimum, through a high-energy transition state (a saddle point on the PES), to a product minimum. wayne.edu
A common reaction for cyclopropane derivatives is thermal isomerization, which involves the cleavage of a C-C bond in the strained ring to form an alkene. For 1,2,3-trimethylcyclopropane, this would lead to various isomers of hexene. Computational analysis of the PES for this reaction would involve:
Locating Reactants and Products: Optimizing the geometries of the 1,2,3-trimethylcyclopropane isomer and the potential alkene products.
Finding the Transition State (TS): Using specialized algorithms to find the saddle point on the PES that connects the reactant and a specific product. The structure of the TS reveals the geometry of the molecule at the peak of the energy barrier, often showing an elongated C-C bond that is in the process of breaking.
Calculating Activation Energy: The difference in energy between the transition state and the reactant is the activation energy (Ea), a key determinant of the reaction rate.
| Reaction Parameter | Illustrative Value for Ring Opening |
| Reactant | cis,trans-1,2,3-trimethylcyclopropane |
| Product | (Z)-3-methylpent-2-ene |
| Activation Energy (Ea) (kcal/mol) | ~60 |
| Enthalpy of Reaction (ΔH) (kcal/mol) | ~ -35 |
Note: The values are hypothetical but reflect the high activation energy required for cyclopropane ring opening and the exothermic nature of the reaction due to the release of ring strain. The specific product would depend on which C-C bond breaks and subsequent rearrangements.
Many chemical reactions can yield multiple isomeric products. Computational chemistry is instrumental in predicting which isomers will be favored.
Stereoselectivity refers to the preferential formation of one stereoisomer over another.
Regioselectivity refers to the preference for bond formation at one position over another.
The origin of this selectivity can be determined by comparing the activation energies of the transition states leading to the different products. According to transition state theory, the pathway with the lower activation energy will be faster and thus yield the major product.
For instance, in a hypothetical cyclopropanation reaction to form 1,2,3-trimethylcyclopropane, a carbene could add to a substituted alkene. The approach of the carbene can occur in different ways, leading to different stereoisomers. By calculating the energies of the various transition states (e.g., TS-A leading to the cis,trans product and TS-B leading to the cis,cis product), the product ratio can be predicted. acs.orgnih.gov
| Pathway | Transition State | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| Path A | TS-A (leads to cis,trans product) | 0.0 | Major Product |
| Path B | TS-B (leads to cis,cis product) | +1.5 | Minor Product |
Note: This illustrative table demonstrates how a lower activation energy for the transition state leading to the cis,trans isomer would make it the major product, explaining the stereoselectivity of the reaction.
Topological and Graph-Theoretical Approaches in Chemical Graph Theory
Chemical graph theory represents molecules as graphs, where atoms are vertices and chemical bonds are edges. This abstraction allows for the numerical characterization of molecular structure through various topological indices and molecular descriptors. These descriptors are quantitative measures of molecular size, shape, branching, and complexity, derived from the graph representation of the molecule.
Application of Topological Indices and Molecular Descriptors to Cyclopropane Systems
Topological indices are numerical values derived from the molecular graph that quantify aspects of the molecular structure. For cyclopropane systems, including 1,2,3-trimethylcyclopropane, these indices can capture the nuances of the strained three-membered ring and the influence of substituent groups.
A notable and advanced approach for the characterization of substituted cyclopropanes involves the use of an iterated line graph (ILG) approach . In this method, a sequence of graphs is generated from the initial molecular graph. The first graph is the standard representation of the molecule (the vertex graph). The next graph in the sequence is the line graph, where the vertices represent the bonds of the previous graph. This process can be repeated to create a series of iterated line graphs. For each graph in this sequence, various topological descriptors can be calculated, providing a multi-layered description of the molecular structure.
This methodology has been specifically highlighted for its utility in describing the physicochemical characteristics of methyl-substituted cyclopropanes, including 1,2,3-trimethylcyclopropane, within the context of QSAR studies. The ILG approach offers a more detailed structural description compared to using descriptors from only the initial molecular graph.
Connectivity Indices (e.g., Randić index): These indices are based on the degrees of the vertices in the molecular graph and reflect the extent of branching in the molecule.
Zagreb Indices: These are also degree-based indices and are among the oldest and most studied molecular descriptors.
Wiener Index: This index is calculated from the distances between all pairs of vertices in the graph and is related to the compactness of the molecule.
Hosoya Index: This index is based on the number of non-adjacent edges in the graph and is correlated with properties such as boiling point.
The calculation of these indices for 1,2,3-trimethylcyclopropane would provide a set of numerical descriptors that can be used to model its properties. The table below provides a hypothetical illustration of how such data might be presented for 1,2,3-trimethylcyclopropane and related isomers.
| Compound | SMILES String | Wiener Index | Randić Index | First Zagreb Index |
| 1,1,2-Trimethylcyclopropane | CC1(C)C1C | 48 | 3.707 | 26 |
| 1,2,3-Trimethylcyclopropane | CC1C(C)C1C | 51 | 3.732 | 28 |
Note: The values in this table are illustrative and intended to demonstrate the concept. Actual calculated values would require specialized software.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Building
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, with topological indices and other molecular descriptors serving as the independent variables.
The development of a QSAR/QSPR model for cyclopropane systems would involve the following steps:
Data Set Selection: A series of cyclopropane derivatives with known experimental data for a specific property (e.g., boiling point, enthalpy of formation) would be compiled. This dataset would ideally include 1,2,3-trimethylcyclopropane.
Descriptor Calculation: For each molecule in the dataset, a variety of topological indices and other molecular descriptors would be calculated. The iterated line graph approach provides a sophisticated method for generating a rich set of descriptors.
Model Development and Validation: Statistical methods are used to identify the descriptors that best correlate with the property of interest and to build a predictive model. The robustness and predictive power of the model are then rigorously evaluated using internal and external validation techniques.
Research has demonstrated the effectiveness of the iterated line graph approach in developing QSPR models for the physicochemical properties of hydrocarbons. For instance, this method has been successfully applied to predict the octane (B31449) numbers of saturated hydrocarbons. The progressive inclusion of descriptors from the iterated line graphs in the regression models has been shown to systematically improve the accuracy of the predictions.
A hypothetical QSPR model for the boiling point of methyl-substituted cyclopropanes might take the following form:
Boiling Point = a * (Wiener Index) + b * (Randić Index) + c
Where 'a' and 'b' are coefficients determined from the regression analysis, and 'c' is a constant. The statistical quality of such a model is assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).
The table below illustrates the kind of data that would be used to build and validate such a model.
| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Residual |
| Methylcyclopropane | -33.5 | -33.2 | -0.3 |
| 1,2-Dimethylcyclopropane | 28.3 | 28.9 | +0.6 |
| 1,2,3-Trimethylcyclopropane | 53.5 | 53.1 | -0.4 |
Note: The values in this table are for illustrative purposes to demonstrate the QSPR concept.
The detailed research findings from such studies would include the specific topological indices that are most influential in predicting a given property, the statistical parameters of the final QSAR/QSPR model, and an interpretation of the model in terms of the underlying molecular structures.
Advanced Applications and Emerging Research Directions
1,2,3-trimethylcyclopropane as a Key Building Block in Complex Organic Synthesis
The inherent ring strain and defined spatial arrangement of substituents make 1,2,3-trimethylcyclopropane an intriguing building block for the synthesis of complex molecular architectures. Its utility is primarily seen in its ability to introduce conformational rigidity and to serve as a precursor for various functionalized molecules.
While the direct use of 1,2,3-trimethylcyclopropane as a starting material in the synthesis of a wide array of heterocyclic compounds is not extensively documented, the broader class of cyclopropane (B1198618) derivatives serves as versatile precursors for generating heterocyclic systems. The strain energy of the cyclopropane ring can be harnessed to drive ring-opening and ring-expansion reactions, leading to the formation of various heterocycles. For instance, reactions involving the cleavage of the cyclopropane ring can lead to the formation of five-membered heterocyclic rings. Although specific examples detailing the conversion of 1,2,3-trimethylcyclopropane to heterocyclic compounds are sparse in the literature, the general reactivity of substituted cyclopropanes suggests its potential in this area.
The cyclopropane motif is a key structural feature in a variety of natural products, contributing to their biological activity and conformational rigidity. nih.gov While the direct incorporation of the intact 1,2,3-trimethylcyclopropane unit into natural products is not a common strategy, the principles of its stereochemistry and conformational control are relevant. The synthesis of natural products containing substituted cyclopropane rings often involves methods such as Simmons-Smith cyclopropanation and transition-metal catalyzed cyclopropanations. nih.gov
The rigid nature of the 1,2,3-trisubstituted cyclopropane core has been explored in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov These structures can serve as isosteric replacements for peptide linkages, effectively locking a portion of a peptide backbone into a specific conformation. nih.gov This approach is valuable in the design of enzyme inhibitors and other bioactive molecules where a specific binding conformation is required for activity. nih.gov
Interdisciplinary Research Involving 1,2,3-trimethylcyclopropane Motifs
The unique structural characteristics of 1,2,3-trimethylcyclopropane have prompted its investigation in interdisciplinary fields, particularly in the design of molecules with specific three-dimensional structures.
The application of 1,2,3-trimethylcyclopropane in advanced materials science and polymer chemistry is an emerging area with limited research to date. In principle, the incorporation of the rigid cyclopropane ring into a polymer backbone could significantly impact the material's properties, such as its thermal stability, mechanical strength, and conformational behavior. However, there is currently a lack of specific studies detailing the synthesis and characterization of polymers derived from 1,2,3-trimethylcyclopropane. The development of polymerization methods for vinylcyclopropane monomers suggests a potential route for creating polymers with cyclopropane units in the backbone or as pendant groups. researchgate.net
A significant area of application for 1,2,3-trimethylcyclopropane and its derivatives is in the design of conformationally constrained molecular systems. nih.gov The fixed spatial relationship between the three methyl groups on the cyclopropane ring provides a rigid scaffold that can be used to control the orientation of other functional groups within a molecule.
This principle has been successfully applied in the design of novel renin inhibitors, where 1,2,3-trisubstituted cyclopropanes act as rigid replacements for a portion of a peptide backbone. nih.gov By locking the molecule into an extended β-strand conformation, these cyclopropane-containing mimics can bind effectively to the active site of the enzyme. nih.gov This approach not only enhances binding affinity but also provides a tool to probe the conformational requirements of ligand-receptor interactions. nih.gov
Table 1: Research Findings on the Application of 1,2,3-Trisubstituted Cyclopropanes
| Research Area | Application | Key Findings |
|---|---|---|
| Bioactive Molecule Design | Isosteric replacement for peptide linkages in renin inhibitors. | 1,2,3-trisubstituted cyclopropanes can lock the molecular backbone in a specific conformation, leading to potent enzyme inhibition. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
